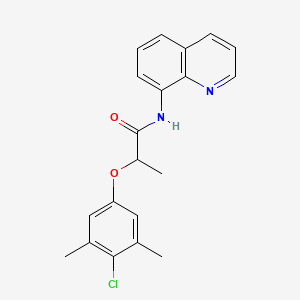![molecular formula C21H17ClN2O2S B11337528 5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337528.png)
5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, substituted with a 4-chlorophenyl group and a 4-methoxyphenyl ethyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 4-methoxyphenyl ethyl substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine or methoxy groups can be replaced by other functional groups under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE include other thienopyrimidines with different substituents. These compounds may share similar core structures but differ in their biological activities and applications due to variations in their substituents. The uniqueness of 5-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific substituent pattern, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C21H17ClN2O2S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H17ClN2O2S/c1-26-17-8-2-14(3-9-17)10-11-24-13-23-20-19(21(24)25)18(12-27-20)15-4-6-16(22)7-5-15/h2-9,12-13H,10-11H2,1H3 |
InChI Key |
XFTXDKOJHJCGER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone](/img/structure/B11337469.png)
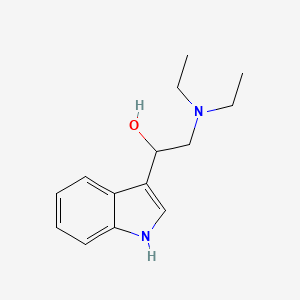
![1-[(2-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11337472.png)
![7-(2,4-dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11337475.png)
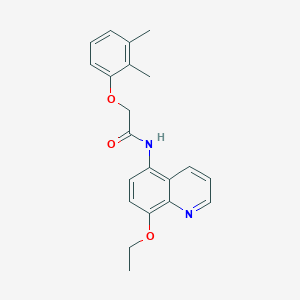
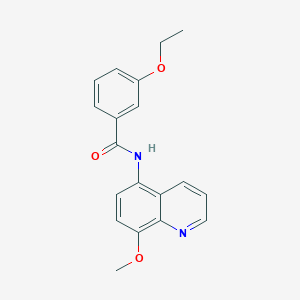
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one](/img/structure/B11337483.png)
![4-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11337485.png)

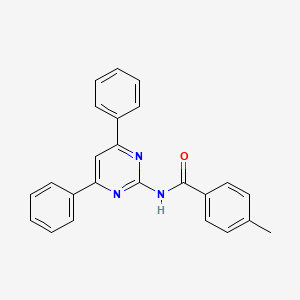
![2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11337506.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11337508.png)
![N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide](/img/structure/B11337515.png)
